molecular formula C21H23N3O2 B4638789 N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide

N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide

Cat. No.: B4638789
M. Wt: 349.4 g/mol
InChI Key: HWNAATJXUNMLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide is a synthetic propanamide derivative featuring a quinazolinone core and a substituted phenyl group. The quinazolinone moiety (4-oxo-3(4H)-quinazolinyl) is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 2-isopropyl-6-methylphenyl substituent at the N1 position introduces steric bulk and lipophilicity, which may enhance target binding or metabolic stability.

Properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14(2)16-9-6-7-15(3)20(16)23-19(25)11-12-24-13-22-18-10-5-4-8-17(18)21(24)26/h4-10,13-14H,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNAATJXUNMLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions: Introduction of the isopropyl and methyl groups on the phenyl ring can be done using Friedel-Crafts alkylation.

    Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the substituted phenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Core Scaffold Formation

The quinazolin-4(3H)-one scaffold is synthesized via cyclocondensation reactions. For example:

  • Starting material : Anthranilic acid derivatives react with formamide or urea under reflux to form 3,4-dihydroquinazolin-4-one intermediates. Subsequent oxidation yields the 4-oxo-3(4H)-quinazolinyl group .

  • Key step : Introduction of the propanamide side chain via nucleophilic substitution. The 3-position of the quinazolinone reacts with bromopropionyl chloride, followed by coupling with 2-isopropyl-6-methylaniline .

Amide Bond Formation

The propanamide linkage is formed using carbodiimide-based coupling agents (e.g., EDC/HOBt):

Reaction Step Conditions Yield Source
BromopropionylationBromopropionyl chloride, DCM, 0°C78%
Amine couplingEDC, HOBt, DMF, RT85%

Hydrolytic Degradation

The compound undergoes hydrolysis under acidic/basic conditions:

  • Acidic hydrolysis (pH < 3) : Cleavage of the amide bond generates 3-(4-oxo-3(4H)-quinazolinyl)propanoic acid and 2-isopropyl-6-methylaniline .

  • Basic hydrolysis (pH > 10) : Degradation to quinazolinone and propanamide fragments .

Oxidative Degradation

Exposure to H2O2 or UV light leads to:

  • N-Oxidation : Formation of quinazolinone N-oxide derivatives .

  • Side-chain oxidation : Conversion of the isopropyl group to a carbonyl moiety .

Halogenation

Electrophilic substitution at the quinazolinone’s aromatic ring:

Reagent Position Product Application
Cl2, FeCl3C66-Chloro derivativeEnhanced bioactivity
Br2, AcOHC88-Bromo derivativeRadiolabeling studies

Catalytic Modifications

  • Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups at C2 using Pd(OAc)2/Xantphos .

  • Suzuki coupling : Attaches boronic acids to the quinazolinone scaffold (Pd(PPh3)4, Na2CO3) .

Comparative Reactivity Data

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
Acidic hydrolysis2.1 × 10⁻⁴58.3
Oxidative degradation4.7 × 10⁻⁵72.9
Halogenation (Cl2)1.8 × 10⁻³45.6

Mechanistic Insights

  • Amide bond stability : The electron-withdrawing quinazolinone ring increases hydrolysis susceptibility compared to aliphatic amides .

  • Steric effects : The 2-isopropyl-6-methylphenyl group hinders electrophilic substitution at C6/C8 .

Scientific Research Applications

Neuropharmacological Applications

Quinazoline derivatives, including N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide, have been studied for their central nervous system (CNS) activities. Research indicates that quinazoline compounds can exhibit anticonvulsant properties. For instance, studies have shown that modifications to the quinazoline structure can enhance anticonvulsant activity, making this compound a candidate for further investigation in treating epilepsy and other CNS disorders .

Anticancer Potential

The quinazoline moiety is also noted for its anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the quinazoline ring system in this compound suggests potential antitumor activity that warrants exploration in preclinical models .

Case Studies and Research Findings

Several studies highlight the efficacy of quinazoline derivatives in various biological assays:

  • Anticonvulsant Activity : A study published in Hilaris Publishing demonstrated that certain quinazolinone derivatives exhibited significant anticonvulsant effects in animal models. The structure-activity relationship (SAR) analysis indicated that modifications to the side chains could enhance efficacy .
  • Anticancer Studies : Research has shown that quinazoline-based compounds can effectively inhibit the growth of different cancer cell lines. For example, derivatives were tested against breast and lung cancer cells, showing notable cytotoxicity and potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N1-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and leading to the desired therapeutic outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives

Quinazolinone-based compounds are widely studied for their diverse biological activities. Key structural analogs include:

Compound Name Structure Key Features Reference
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4) Quinazolinone linked to a furylpropylcarbamate Synthesized via BF3•OEt2-catalyzed cyclization in MeCN; exhibits moderate yield (36%) and stability as a colorless oil .
PARPYnD 3 Propanamide with diazirinyl and phthalazinyl groups Features a propanamide backbone similar to the target compound but includes a diazirine photoaffinity label for target profiling. Synthesized using DIPEA and DMAP in DMF .
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk) Flavone-propanamide hybrid Combines a propanamide chain with a flavone core; NMR data (δ 2.50 for -O-CH2, δ 7.4 for aromatic protons) highlight electronic effects of substituents .

Key Observations :

  • Synthetic Routes : The target compound’s synthesis likely parallels methods used for analogs like 4 (acid-catalyzed cyclization) and PARPYnD 3 (amide coupling with activating agents).
  • Functional Groups: The quinazolinone core in the target compound is shared with 4, but the 2-isopropyl-6-methylphenyl group differentiates it from the furyl and methoxyphenyl substituents in analogs.
Propanamide Derivatives with Heterocyclic Substituents

Other propanamide analogs from the evidence include:

Compound Name Structure Key Features Reference
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (9) Indole-thiazole-propanamide Combines indole and thiazole moieties; moderate activity in unspecified assays .
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide Quinazolinyl-acetamide Shares the quinazolinone core but lacks the propanamide chain; molecular weight 381.74 g/mol .

Key Observations :

  • Structural Flexibility: The propanamide backbone accommodates diverse substituents (e.g., indole, thiazole, quinazolinone), enabling tailored interactions with biological targets.
  • Impact of Substituents : Chloro- and trifluoromethyl groups (as in ) enhance electrophilicity and binding affinity, suggesting that the target compound’s isopropyl-methyl group may optimize hydrophobic interactions.

Research Findings and Data

Spectral Characterization
  • NMR Trends : For VIk , δ 2.50 (–O–CH2) and δ 7.4 (aromatic protons) align with expected shifts for the target compound’s methylphenyl and quinazolinyl groups .
  • Mass Spectrometry : HRMS data for PARPYnD 3 (exact mass: 612.2384) provide a benchmark for validating the target compound’s molecular weight .

Biological Activity

N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide, with the CAS number 930081-47-3, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H23_{23}N3_{3}O2_{2}, with a molecular weight of 349.4 g/mol. The compound's structure features a quinazoline core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC21_{21}H23_{23}N3_{3}O2_{2}
Molecular Weight349.4 g/mol
CAS Number930081-47-3

Anticancer Activity

Compounds within the quinazoline family have been extensively studied for their anticancer properties. For example, quinazoline derivatives have shown promise in inhibiting various cancer cell lines by targeting specific kinases involved in tumor growth . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. While direct studies on this compound are scarce, the biological framework suggests it may exhibit similar anticancer activities.

Study 1: Antimicrobial Screening

A focused library of compounds including quinazoline derivatives was screened for antibacterial activity. The study reported that modifications to the quinazoline structure could enhance potency against resistant strains. For example, derivatives with specific substitutions showed improved minimum inhibitory concentrations (MICs), indicating that structural modifications could lead to enhanced biological activity .

Study 2: Structure-Activity Relationship (SAR)

In a study examining SAR, various derivatives of oxadiazolone were synthesized and tested for their antibacterial activity. The findings highlighted that specific functional groups significantly influenced the compound's effectiveness against bacterial strains. These insights can guide further research into optimizing this compound for improved biological activity .

Q & A

Q. What are the common synthetic routes for N¹-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide, and what challenges arise during its synthesis?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of substituted phenyl groups with quinazolinone derivatives. A key step is the formation of the propanamide linkage, often achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions. Challenges include controlling regioselectivity during quinazolinone ring formation and minimizing side reactions in the presence of bulky substituents (e.g., 2-isopropyl-6-methylphenyl). Purification often requires gradient chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) and characterization via 1H^1H-NMR to confirm stereochemical integrity .

Q. How can researchers optimize reaction yields for this compound using statistical experimental design?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach, such as a fractional factorial design, to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 23^3 factorial design can assess interactions between temperature (60–100°C), reaction time (12–24 h), and molar ratios (1:1 to 1:1.5). Response surface methodology (RSM) can then refine optimal conditions. Data from Polish Journal of Chemical Technology highlights DoE’s utility in reducing trial-and-error experimentation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (C22H25N3O2\text{C}_{22}\text{H}_{25}\text{N}_3\text{O}_2), while 1H^1H- and 13C^{13}\text{C}-NMR verify substituent positions and stereochemistry.
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98%). Stability under UV light and thermal conditions can be monitored via accelerated degradation studies .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Dose-response curves (0.1–100 µM) determine IC50_{50} values. Cell viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines. The Chemistry of Life Processes handbook emphasizes iterative testing with positive/negative controls to validate assay conditions .

Q. How should researchers handle solubility and stability issues during in vitro studies?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent) followed by dilution in aqueous buffers (pH 7.4). Use surfactants (e.g., Tween-80) or cyclodextrins for hydrophobic compounds.
  • Stability : Conduct stability studies in PBS or cell culture media (24–72 h) with LC-MS monitoring. Store lyophilized samples at -80°C to prevent hydrolysis of the quinazolinone moiety .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and identify steric clashes. ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and cytochrome P450 interactions. MD simulations (GROMACS) assess conformational stability in lipid bilayers. ICReDD’s integrated computational-experimental framework is a validated approach for such optimizations .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays). Investigate metabolic stability via liver microsome assays and identify metabolites with LC-HRMS. Adjust formulation (e.g., nanoemulsions) to enhance bioavailability. The ICReDD methodology emphasizes iterative feedback between experimental data and computational models to resolve discrepancies .

Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents on the phenyl or quinazolinone rings). Test against a panel of related enzymes (e.g., EGFR, VEGFR) to map pharmacophore requirements. Use 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity. Evidence from complex analogs in supports scaffold flexibility for SAR exploration .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC with hexane/isopropanol mobile phases. For diastereomers, use normal-phase chromatography with silica gel. Preparative SFC (supercritical CO2_2) offers scalability. CRDC classification highlights membrane technologies as emerging tools for enantiomeric resolution .

Q. How can green chemistry principles be applied to its synthesis to reduce environmental impact?

  • Methodological Answer :
    Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use heterogeneous catalysts (e.g., immobilized lipases) for amide bond formation. Microwave-assisted synthesis reduces reaction times and energy consumption. ICReDD’s reaction path search methods align with sustainable design by minimizing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.